Bicyclo[8.1.0]undecane-11-carbonyl chloride
Description
Bicyclo[8.1.0]undecane-11-carbonyl chloride is a bicyclic organic compound featuring an 11-membered ring system with bridgehead substituents. Its unique bicyclo[8.1.0] structure combines a medium-sized ring (8 carbons) fused with a smaller (1-carbon) bridge, which may reduce steric strain compared to smaller bicyclic systems like bicyclo[2.2.1]heptane derivatives .
Properties
CAS No. |
78293-83-1 |
|---|---|
Molecular Formula |
C12H19ClO |
Molecular Weight |
214.73 g/mol |
IUPAC Name |
bicyclo[8.1.0]undecane-11-carbonyl chloride |
InChI |
InChI=1S/C12H19ClO/c13-12(14)11-9-7-5-3-1-2-4-6-8-10(9)11/h9-11H,1-8H2 |
InChI Key |
FHDQHGIAYJFAQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2C(C2C(=O)Cl)CCC1 |
Origin of Product |
United States |
Preparation Methods
Ring Expansion via Carbene Addition and Subsequent Functionalization
A well-documented approach to bicyclo[8.1.0]undecane rings involves carbene addition to cycloalkenes followed by ring expansion and functional group manipulation:
- Step 1: Dibromocarbene Addition to Cycloalkene
Starting from an appropriate cycloalkene (e.g., cyclooctene), dibromocarbene is added to form a dibromocyclopropane intermediate. This step is typically achieved by treating the cycloalkene with dibromocarbene precursors such as bromoform (CHBr3) and a strong base or phase-transfer catalyst. - Step 2: Treatment with Methyllithium
The dibromocyclopropane intermediate undergoes treatment with methyllithium to generate a cyclic allene intermediate. - Step 3: Dichloroketene Cycloaddition
Dichloroketene is added regioselectively to the cyclic allene, producing a [2+2] cycloadduct. - Step 4: Reductive Dechlorination
The cycloadduct is reductively dechlorinated using zinc in methanol to yield a cyclobutanone intermediate. - Step 5: Catalytic Hydrogenation and Ring Opening
Catalytic hydrogenation of the cyclobutanone followed by ring opening with trimethylsilyl iodide yields a b-iodocycloalkanone. - Step 6: Dehydroiodination
Treatment with a strong base such as diazabicycloundecane (DBU) induces dehydroiodination to form the macrocyclic enone. - Step 7: Conversion to Carbonyl Chloride
The macrocyclic enone or ketone is then converted to the corresponding carbonyl chloride by standard chlorination methods, such as reaction with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
This multi-step sequence, adapted from ring expansion methods used in macrocyclic enone synthesis, can be applied to bicyclo[8.1.0]undecane derivatives to install the carbonyl chloride functionality at the 11-position.
Cyclopropanation and Subsequent Functional Group Transformation
Another approach involves direct cyclopropanation of an appropriate bicyclic precursor followed by selective oxidation and chlorination:
- Cyclopropanation
The bicyclic ring system is constructed by cyclopropanation of a bicyclo[8.1.0]undecane precursor using carbenoid reagents such as Simmons-Smith reagents or diazomethane derivatives. - Oxidation to Carbonyl
The resulting bicyclic alcohol or alkyl intermediate is oxidized to the corresponding ketone or acid. - Conversion to Carbonyl Chloride
The ketone or acid is then converted to the carbonyl chloride using reagents like thionyl chloride or phosphorus pentachloride (PCl5).
This method relies on the stability of the bicyclic framework during oxidation and chlorination steps and requires careful control of reaction conditions to prevent ring cleavage.
Summary Table of Preparation Methods
Research Findings and Considerations
- The carbene addition and ring expansion methodology is the most versatile for constructing bicyclo[8.1.0]undecane skeletons with a carbonyl chloride substituent, though it is labor-intensive and requires multiple purification steps.
- Cyclopropanation methods are more straightforward but require substrates that can tolerate oxidation and chlorination without ring cleavage.
- Photochemical and thermal methods are less practical due to low yields and stability issues.
- The choice of chlorinating agent (thionyl chloride, oxalyl chloride, PCl5) affects the yield and purity of the carbonyl chloride product and must be optimized based on substrate sensitivity.
- Analytical characterization (NMR, IR, MS) confirms the integrity of the bicyclic system and the presence of the carbonyl chloride group post-synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bicyclo[8.1.0]undecane-11-carbonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used under anhydrous conditions to prevent side reactions.
Major Products:
Substitution Reactions: The major products are the corresponding amides, esters, or thioesters depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding alcohol.
Scientific Research Applications
Synthetic Chemistry
Bicyclo[8.1.0]undecane-11-carbonyl chloride serves as a key intermediate in the synthesis of various complex organic molecules. Its reactivity allows for the introduction of functional groups that can be further modified to create diverse chemical entities.
- Reactivity and Functionalization : The carbonyl chloride group is highly reactive, making it suitable for nucleophilic substitution reactions. This property has been exploited to synthesize derivatives that exhibit enhanced biological activity or improved material properties.
Pharmaceutical Applications
The compound's structural features lend themselves to medicinal chemistry, where it can be used to design and synthesize new drug candidates.
- Drug Design : Researchers have explored bicyclic compounds for their potential as antiviral and anticancer agents. The ability to modify the bicyclo framework allows for the optimization of pharmacokinetic properties, such as solubility and bioavailability.
Materials Science
In materials science, this compound has been investigated for its potential use in developing advanced materials.
- Polymer Chemistry : The compound can be polymerized or copolymerized to create new materials with desirable mechanical and thermal properties. Its incorporation into polymer matrices can enhance the performance characteristics of the resulting materials, making them suitable for high-performance applications.
Case Studies and Research Findings
Several studies have documented the applications of this compound across different domains:
Mechanism of Action
The mechanism of action of Bicyclo[8.1.0]undecane-11-carbonyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, or thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Functional Group Variations
Carbonyl Chloride vs. Carbonitrile :
Bicyclo[2.2.1]heptane-2-carbonitrile’s nitrile group (–CN) facilitates nucleophilic additions, whereas the carbonyl chloride group (–COCl) in the target compound is more electrophilic, favoring acylation reactions (e.g., forming amides or esters) .- The bicyclo[8.1.0] framework’s rigid structure may confer regioselectivity advantages in reactions where planar aromatic systems (e.g., benzene) are less effective .
Pharmacological Potential
- Bicyclo[3.2.1] and [3.3.0] Systems :
Bicyclo[3.2.1] compounds (e.g., SGLT2 inhibitors for diabetes) and bicyclo[3.3.0] orexin antagonists demonstrate that bicyclic frameworks are versatile in drug design. The bicyclo[8.1.0] system’s extended ring size could optimize pharmacokinetic properties (e.g., solubility, half-life) compared to smaller analogs .
Data Table: Structural and Functional Comparisons
Biological Activity
Bicyclo[8.1.0]undecane-11-carbonyl chloride is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its biological properties, relevant case studies, and research findings.
- Chemical Formula : CHClO
- Molecular Weight : 260.81 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Bicyclo[8.1.0]undecane derivatives, including this compound, exhibit various biological activities, particularly in antimicrobial and cytotoxic domains. The bicyclic structure contributes to their interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures often demonstrate significant antimicrobial properties. For instance, studies on related terpenoids have shown:
- Mechanism of Action : Many terpenoids disrupt bacterial cell membranes, leading to increased permeability and cell lysis.
- Case Study : A study reported that bicyclo[6.3.0] undecane sesquiterpenoids exhibited antifouling and antimicrobial activities against various pathogens, suggesting a potential for similar effects in bicyclo[8.1.0]undecane derivatives .
Cytotoxicity
Cytotoxicity assays have revealed that bicyclic compounds can induce apoptosis in cancer cells:
- Cell Lines Tested : Common cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have been used.
- Findings : Bicyclo[8.1.0]undecane derivatives have shown IC values in the micromolar range, indicating effective cytotoxicity .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell membranes | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of inflammatory cytokines |
The mechanisms by which this compound exerts its biological effects are still under investigation but may include:
- Membrane Disruption : Similar compounds have been shown to integrate into lipid bilayers, altering membrane integrity.
- Enzyme Inhibition : Potential inhibition of enzymes involved in critical metabolic pathways in pathogens or cancer cells.
Future Research Directions
To fully elucidate the biological activity of this compound, future research could focus on:
- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
- Structural Modifications : Exploring how changes to the bicyclic structure affect biological activity.
- Mechanistic Studies : Detailed investigations into the molecular interactions with target proteins.
Q & A
Q. What statistical approaches are recommended for analyzing variability in this compound synthesis yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
